Cas no 528-71-2 (phenazin-1-ol)
phenazin-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenazinol
- 1-Hydroxyphenazine
- 5H-phenazin-1-one
- YELLOW TO LIGHT TAN SOLID
- Phenazin-1-ol
- Hemipyocyanine
- Hemipyocyanin
- Pyoxanthose
- Phenazine, 1-hydroxy-
- alpha-Hydroxyphenazine
- phenazin-1(5h)-one
- .alpha.-Hydroxyphenazine
- alphaalpha-hydroxyphenazine
- MLS000737174
- 0D51M21IXN
- SVRNCBGWUMMBQB-UHFFFAOYSA-N
- 1-Hydroxyphenanzine
- REGID_for_CID_6824
- NCGC00246896-01
- NSC88882
- 528-71-2
- SCHEMBL1643299
- AKOS006229766
- PD069460
- NSC-88882
- Q27131689
- 1-Hydroxy-5,10-diazaanthracene
- SCHEMBL345562
- CS-0069821
- BRN 0151175
- 6QF
- REGID_for_CID_68249
- VU0254790-1
- CHEBI:62216
- DTXSID70871744
- a-Hydroxyphenazine
- C21477
- HMS2271E08
- AI3-03566
- 5-23-12-00297 (Beilstein Handbook Reference)
- FT-0652083
- CHEMBL1416045
- UNII-0D51M21IXN
- 1-HYDROXY-5,10-DIAZOANTHRACENE
- HEMIPYOCYANINE [MI]
- EN300-205618
- MFCD00059692
- SMR000528402
- H0289
- T72573
- NSC 88882
- AS-56479
- HY-W068682
- phenazin-1-ol
-
- MDL: MFCD00059692
- Inchi: 1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H
- InChI Key: SVRNCBGWUMMBQB-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2C1=NC1C=CC=CC=1N=2
- BRN: 0151175
Computed Properties
- Exact Mass: 196.06400
- Monoisotopic Mass: 196.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.8
- Topological Polar Surface Area: 46
Experimental Properties
- Color/Form: Not determined
- Density: 1.1788 (rough estimate)
- Melting Point: 156.0 to 159.0 deg-C
- Boiling Point: 333.09°C (rough estimate)
- Flash Point: 213.864°C
- Refractive Index: 1.6000 (estimate)
- PSA: 46.01000
- LogP: 2.48860
- Merck: 4645
- Solubility: Not determined
phenazin-1-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
phenazin-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861708-100mg |
1-Hydroxyphenazine |
528-71-2 | >95.0%(GC) | 100mg |
899.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0289-5G |
1-Hydroxyphenazine |
528-71-2 | >95.0%(GC) | 5g |
¥6500.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61575-100mg |
Phenazin-1-ol |
528-71-2 | >95.0%(GC) | 100mg |
¥478.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61575-25mg |
Phenazin-1-ol |
528-71-2 | >95.0%(GC) | 25mg |
¥208.0 | 2023-09-05 | |
| TRC | H245655-5mg |
Hemipyocyanine |
528-71-2 | 5mg |
$ 98.00 | 2023-04-15 | ||
| TRC | H245655-10mg |
Hemipyocyanine |
528-71-2 | 10mg |
$ 150.00 | 2023-04-15 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0289-100MG |
1-Hydroxyphenazine |
528-71-2 | >95.0%(GC) | 100mg |
¥390.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0289-1G |
1-Hydroxyphenazine |
528-71-2 | >95.0%(GC) | 1g |
¥2150.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0289-100mg |
phenazin-1-ol |
528-71-2 | 95.0%(GC) | 100mg |
¥730.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0289-5g |
phenazin-1-ol |
528-71-2 | 95.0%(GC) | 5g |
¥8900.0 | 2022-05-30 |
phenazin-1-ol Suppliers
phenazin-1-ol Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on phenazin-1-ol
Phenazin-1-ol: A Comprehensive Overview
Phenazin-1-ol, also known by its CAS number 528-71-2, is a compound of significant interest in various scientific and industrial applications. This organic compound belongs to the phenazine family, which is a class of heterocyclic aromatic compounds. Phenazin-1-ol has been extensively studied for its unique chemical properties and potential uses in fields such as pharmaceuticals, materials science, and environmental chemistry.
The structure of phenazin-1-ol consists of a phenazine ring system with a hydroxyl group (-OH) attached at the 1-position. This hydroxyl group plays a crucial role in determining the compound's reactivity and solubility. Recent studies have highlighted the importance of phenazin-1-ol in the development of novel materials, particularly in the context of its ability to act as a precursor for other phenazine derivatives. For instance, researchers have explored its use in synthesizing advanced materials for energy storage applications, such as batteries and supercapacitors.
One of the most promising areas of research involving phenazin-1-ol is its application in biomedicine. Scientists have discovered that this compound exhibits potential antioxidant and anti-inflammatory properties, making it a candidate for drug development. In particular, studies have shown that phenazin-1-ol derivatives can interact with cellular pathways involved in inflammation and oxidative stress, offering new avenues for treating chronic diseases such as arthritis and neurodegenerative disorders.
In addition to its biomedical applications, phenazin-1-ol has also gained attention in environmental chemistry. Researchers have investigated its role as a catalyst in various chemical reactions, particularly those involving the degradation of pollutants. For example, phenazin-1-ol-based catalysts have been shown to effectively break down organic contaminants in water, offering a sustainable solution for environmental remediation.
The synthesis of phenazin-1-ol has been optimized through various methodologies over the years. Traditional approaches involve multi-step organic synthesis techniques, while modern methods leverage advanced catalytic systems to enhance efficiency and yield. Recent advancements in green chemistry have also led to the development of eco-friendly synthesis routes for phenazin-1-ol, reducing the environmental footprint of its production.
From a structural standpoint, phenazin-1-ol's aromaticity and functional group diversity make it an ideal building block for constructing complex molecules. Its ability to undergo various chemical transformations, such as oxidation, reduction, and coupling reactions, further expands its utility in organic synthesis. These properties have been exploited in the creation of novel materials with tailored functionalities.
In conclusion, phenazin-1
528-71-2 (phenazin-1-ol) Related Products
- 95035-37-3(5,6,8-Quinoxalinetriol)
- 75074-88-3(5,8-Quinoxalinedione,1,4-dihydro-)
- 13398-79-3(1,6-Dimethoxyphenazine)
- 17056-99-4(Quinoxalin-5-ol)
- 19506-17-3(5-Methoxyquinoxaline)
- 87279-22-9(Phenazinediol)
- 27144-88-3(5-Quinoxalinol,8-methoxy-)
- 1790-81-4( )
- 2876-17-7(1-Methoxyphenazine)
- 13860-45-2( )